molecular formula C15H20BrN5O2 B10877409 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10877409
M. Wt: 382.26 g/mol
InChI Key: UGTBXDZCVFGJOB-UHFFFAOYSA-N
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Description

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclohexyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclohexyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable precursor, such as an amidoxime, with an appropriate carboxylic acid derivative.

    Introduction of the Carboxamide Group: The final step involves the reaction of the oxadiazole intermediate with an amine, such as cyclohexylamine, to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclohexyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol or amine derivative.

Scientific Research Applications

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclohexyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclohexyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline
  • 2-(4-bromo-1H-pyrazol-1-yl)aniline
  • 3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline

Uniqueness

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclohexyl-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of both the pyrazole and oxadiazole rings, along with the carboxamide group, provides a distinct set of chemical and biological properties that may not be found in similar compounds.

Properties

Molecular Formula

C15H20BrN5O2

Molecular Weight

382.26 g/mol

IUPAC Name

3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H20BrN5O2/c1-9-13(16)10(2)21(19-9)8-12-18-15(23-20-12)14(22)17-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3,(H,17,22)

InChI Key

UGTBXDZCVFGJOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NC3CCCCC3)C)Br

Origin of Product

United States

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